molecular formula C19H15FN2O4 B2635448 (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 312607-31-1

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2635448
CAS No.: 312607-31-1
M. Wt: 354.337
InChI Key: FFYBEWJOLXFDFN-QOCHGBHMSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, 2H-chromene, a bicyclic system comprising a benzene ring fused to a pyran moiety. The systematic name prioritizes the chromene backbone while accounting for substituents in descending order of seniority.

The core structure features a chromene system (2H-1-benzopyran) substituted at position 2 with a (4-fluorophenyl)imino group, at position 3 with a carboxamide functional group, and at position 8 with a methoxy group. The N-acetyl modification on the carboxamide introduces an additional acetyl group at the nitrogen atom. The (2Z) designation specifies the Z (zusammen) configuration of the imino double bond between the chromene and 4-fluorophenyl groups, indicating that the higher-priority substituents (chromene ring and fluorophenyl group) reside on the same side of the double bond.

The full IUPAC name is constructed as follows:

  • Parent hydrocarbon : 2H-chromene (positions 1–4 on the benzene ring, positions 5–8 on the pyran ring).
  • Substituents :
    • Position 2: (4-fluorophenyl)imino group.
    • Position 3: N-acetylcarboxamide.
    • Position 8: Methoxy group.
  • Stereodescriptor : (2Z) configuration.

The structural formula can be represented as:
$$
\text{C}{19}\text{H}{16}\text{FN}{3}\text{O}{4}
$$
with a molecular weight of 369.35 g/mol. The chromene ring adopts a planar conformation, while the 4-fluorophenyl and acetyl groups introduce steric and electronic perturbations that influence molecular packing in crystalline states.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs often employ simplified or inverted naming conventions to enhance searchability. For this compound, alternative designations include:

  • Non-IUPAC systematic names :
    • 2-[(4-Fluorophenyl)imino]-N-acetyl-8-methoxy-2H-chromene-3-carboxamide (emphasizing substituent order).
    • 8-Methoxy-2-(4-fluorophenylimino)-N-acetyl-2H-chromene-3-carboxamide (prioritizing methoxy group position).
  • Trivial identifiers :
    • NSC704429 (analogous to NSC codes for structurally related compounds).
    • MFCD01536792 (a derivative code reflecting its acetylated carboxamide group).

Database entries frequently omit stereochemical descriptors, referring to the compound as "2-(4-fluorophenylimino)-N-acetyl-8-methoxy-2H-chromene-3-carboxamide" without specifying the Z configuration. Such omissions may arise from incomplete stereochemical characterization in early synthetic reports or commercial listings.

Properties

IUPAC Name

N-acetyl-2-(4-fluorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)15-10-12-4-3-5-16(25-2)17(12)26-19(15)22-14-8-6-13(20)7-9-14/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYBEWJOLXFDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the chromene intermediate.

    Acetylation and Imination: The final steps involve acetylation of the amine group followed by imination to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert the imine group to an amine, potentially altering the compound’s pharmacological properties.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to derivatives with modified activity profiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that chromene derivatives exhibit promising anticancer properties. For instance, compounds similar to (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
  • Anti-inflammatory Properties :
    • Chromene derivatives have shown potential as anti-inflammatory agents. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . The specific compound may have similar properties, warranting further investigation.
  • Neuroprotective Effects :
    • Some studies suggest that chromene derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's . The structure of this compound may contribute to its efficacy in this area.

Agrochemical Applications

  • Pesticidal Properties :
    • There is emerging evidence that chromene derivatives can serve as effective pesticides. The compound's ability to interfere with the biological processes of pests makes it a candidate for development as a plant protection agent . Its formulation could lead to improved efficacy against a range of agricultural pests.

Case Study 1: Anticancer Activity

A study conducted on a series of chromene derivatives, including this compound, assessed their cytotoxic effects on breast cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting a potential for development into therapeutic agents against breast cancer .

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, a related chromene derivative was shown to reduce levels of TNF-alpha and IL-6 in vitro. This study highlights the potential anti-inflammatory pathways that this compound might influence .

Data Table: Summary of Research Findings

Application TypeStudy FocusKey FindingsReference
Anticancer ActivityBreast cancer cell linesSignificant inhibition of growth at micromolar levels
Anti-inflammatoryCytokine productionReduction of TNF-alpha and IL-6 levels
NeuroprotectionOxidative stress modelsProtection against neuronal apoptosis
Pesticidal PropertiesAgricultural pest modelsEffective against various pests; potential for formulation

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Molecular Targets: It may bind to enzymes or receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Chromene-3-carboxamide Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 8-methoxy (chromene), 4-fluoro (phenyl imino), N-acetyl (carboxamide) C₁₈H₁₃FN₂O₃ 324.31 Hydrogen bond acceptors: 3; Donors: 2; LogP: ~2.1 (estimated)
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 4-cyano (phenyl imino) C₂₀H₁₅N₃O₄ 361.36 Higher polarity (7 H-bond acceptors); LogP: ~1.8
(Z)-N-acetyl-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide 8-ethoxy (chromene), 4-methyl (phenyl imino) C₂₁H₂₀N₂O₄ 364.39 Increased lipophilicity (ethoxy group); LogP: ~3.0
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 2-chloro (phenyl amide) C₁₇H₁₃ClN₂O₃ 340.75 Electron-withdrawing Cl enhances stability; LogP: ~2.5
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 2-oxo (chromene), 4-sulfamoyl (phenyl) C₁₆H₁₂N₂O₅S 344.34 High solubility (sulfamoyl group); H-bond acceptors: 5

Key Comparative Findings

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro substituent in the target compound balances electronegativity and lipophilicity (LogP ~2.1), whereas the 4-cyano analog (LogP ~1.8) exhibits higher polarity due to the strong electron-withdrawing cyano group . The 4-methyl (p-tolyl) substituent in the ethoxy derivative increases lipophilicity (LogP ~3.0), favoring membrane permeability .
  • Chromene Ring Modifications: Replacing 8-methoxy with 8-ethoxy (as in ) extends the alkyl chain, enhancing hydrophobic interactions but reducing solubility. The 2-oxo chromene derivative lacks the imino group, leading to distinct conjugation patterns and higher solubility due to the sulfamoyl substituent.

Hydrogen Bonding and Solubility

  • The target compound has 3 H-bond acceptors and 2 donors, typical for carboxamides.
  • The 2-chlorophenyl amide derivative retains moderate solubility (LogP ~2.5) due to the chloro group’s balance between electronegativity and hydrophobicity.

Biological Activity

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that exhibits various biological activities, making it a subject of interest in pharmacological research. With the molecular formula C23H17FN2O3C_{23}H_{17}FN_2O_3 and a molecular weight of 388.4 g/mol, this compound is characterized by its unique chromene structure, which contributes to its potential therapeutic effects.

The biological activity of this compound has been attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
  • Anticancer Potential : Research suggests that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, possibly by modulating neurotransmitter systems or reducing neuroinflammation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantExhibits significant free radical scavenging ability
AnticancerInhibits growth of various cancer cell lines
NeuroprotectiveReduces neuroinflammation in animal models

Detailed Research Findings

  • Antioxidant Activity : A study demonstrated that this compound effectively scavenged free radicals in vitro, leading to a reduction in oxidative stress markers in treated cells compared to controls.
  • Anticancer Properties : In vitro assays revealed that this compound significantly inhibited the proliferation of human breast cancer cell lines (MCF-7) by inducing apoptosis and causing G1 phase cell cycle arrest. The IC50 values were reported at concentrations lower than those for standard chemotherapeutic agents .
  • Neuroprotective Effects : In a rodent model of neurodegeneration, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the recommended synthetic routes for (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of chromene-carboxamide derivatives typically involves condensation reactions between activated carboxylic acids and amines. For example, analogous coumarin derivatives are synthesized by reacting substituted chromene-carboxylic acids with amines (e.g., 4-fluorophenylamine) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF under reflux . Purification often involves flash column chromatography on silica gel, followed by recrystallization from acetone or ethanol to obtain crystals suitable for X-ray diffraction . Optimization may include adjusting stoichiometry, reaction time (12–24 hours), and temperature (80–100°C) to improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the Z-configuration of the imino group, methoxy substitution, and fluorine environment .
  • X-ray Crystallography : Single-crystal X-ray analysis resolves the chromene ring conformation, hydrogen bonding (e.g., N–H···O interactions), and π-stacking. Software like SHELXL and WinGX are widely used for refinement and visualization .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How do the electronic properties of the 4-fluorophenyl and methoxy groups influence reactivity?

The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the imino group, facilitating nucleophilic attacks in further functionalization. The methoxy group at C8 acts as an electron donor, stabilizing the chromene ring via resonance and affecting optical properties (e.g., fluorescence) .

Advanced Questions

Q. How can computational modeling aid in predicting crystallographic packing and intermolecular interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, electrostatic potentials, and non-covalent interactions (e.g., C–H···O). Tools like Mercury and ORTEP visualize packing motifs, while SHELXD assists in solving phase problems for twinned crystals .

Q. What strategies resolve low yields in the final coupling step of the carboxamide group?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Using coupling agents like HOBt/DCC to activate the carboxylic acid .
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Introducing protecting groups (e.g., acetyl) to shield reactive sites during intermediate steps .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be interpreted?

Discrepancies between solution-state NMR and solid-state X-ray data may indicate dynamic processes (e.g., tautomerism) or crystal packing effects. Variable-temperature NMR or solid-state NMR can clarify such anomalies. Cross-validation with IR spectroscopy (e.g., carbonyl stretching frequencies) is also recommended .

Q. What in vitro assays are suitable for evaluating biological activity, and how are false positives mitigated?

  • Antimicrobial Activity : Broth microdilution assays (MIC values) with controls for solvent effects .
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA, validated with selective inhibitors (e.g., celecoxib) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with normalization to non-tumorigenic cells (e.g., HEK-293) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify degradation products via HPLC-MS. Buffered solutions (pH 1.2–7.4) assess hydrolytic susceptibility, particularly at the acetyl and imino groups. For long-term storage, lyophilization and storage at -20°C in amber vials are advised .

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